molecular formula C14H10Cl3FN2O2S B15284229 N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide

N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide

Cat. No.: B15284229
M. Wt: 395.7 g/mol
InChI Key: AQNAWFNTYSFZJQ-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trichloromethyl group, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide typically involves the reaction of 2,2,2-trichloroethanimidoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-N-(2-chlorophenyl)ethanimidoyl]benzenesulfonamide
  • N-[2,2,2-trichloro-N-(2-bromophenyl)ethanimidoyl]benzenesulfonamide
  • N-[2,2,2-trichloro-N-(2-methylphenyl)ethanimidoyl]benzenesulfonamide

Uniqueness

N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall performance in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10Cl3FN2O2S

Molecular Weight

395.7 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide

InChI

InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-12-9-5-4-8-11(12)18)20-23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20)

InChI Key

AQNAWFNTYSFZJQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F

Origin of Product

United States

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